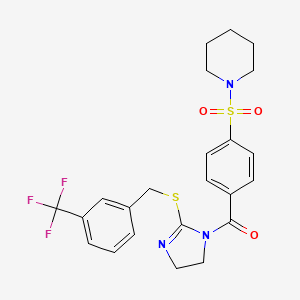

(4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This complex compound is a heterocyclic organic molecule that combines diverse functional groups, such as sulfonyl, benzyl, and thioether moieties. Each component within the compound contributes to its overall chemical and biological behavior.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps. A typical route might begin with the preparation of 4-(piperidin-1-ylsulfonyl)benzaldehyde. This can be done by sulfonylation of 4-aminobenzaldehyde followed by reaction with piperidine.

Another key intermediate is 3-(trifluoromethyl)benzylthiol, synthesized via the reduction of 3-(trifluoromethyl)benzyl chloride. The final step involves the coupling of these two intermediates through a condensation reaction with 2-amino-4,5-dihydro-1H-imidazole under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production often leverages large-scale reactors and optimized conditions to enhance yield and purity. The controlled atmosphere, temperature, and the use of robust catalytic systems ensure that the product is consistent with high-quality standards. Typically, solvent recovery systems and continuous flow reactors might be employed to increase efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

Reduction: : The compound can also participate in reduction reactions, especially at the ketone or imidazole sites.

Substitution: : Various electrophilic and nucleophilic substitution reactions are possible at the aromatic ring and imidazole core.

Common Reagents and Conditions

Oxidation: : Use of reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: : Reagents such as halogenating agents or nucleophiles like sodium azide in polar aprotic solvents.

Major Products

Oxidation: : Corresponding sulfoxides or sulfones.

Reduction: : Reduced forms of the imidazole ring.

Substitution: : Variously substituted aromatic and imidazole derivatives.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate piperidine and imidazole moieties. The process often includes:

- Formation of the Imidazole Ring : The imidazole component can be synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the piperidinylsulfonyl group is crucial for enhancing the compound's biological activity.

- Trifluoromethylation : The trifluoromethyl group is incorporated to improve pharmacokinetic properties.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds containing imidazole and piperidine structures exhibit notable antimicrobial activity. For instance, similar derivatives have shown effective inhibition against various bacterial strains, suggesting that (4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could also possess antimicrobial properties.

A study on related compounds demonstrated significant antibacterial effects, indicating potential as new lead molecules in drug development for treating infections .

Anticancer Activity

The structural features of this compound suggest it could be evaluated for anticancer properties. Compounds with similar frameworks have been designed as molecular hybrids targeting specific cancer cell lines. For example, sulfonamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

Given the presence of the piperidine moiety, this compound may have applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, which could lead to therapeutic effects in conditions like depression or anxiety.

Anti-inflammatory Effects

Compounds with sulfonamide groups often exhibit anti-inflammatory properties. This suggests that this compound could be explored for its potential to modulate inflammatory pathways.

Case Studies and Research Findings

Mécanisme D'action

The compound exerts its effects through specific molecular interactions:

Molecular Targets: : It can interact with enzyme active sites, particularly those involving sulfhydryl groups, due to its sulfonyl and thioether moieties.

Pathways Involved: : It may influence metabolic pathways involving redox reactions, potentially impacting oxidative stress responses.

Comparaison Avec Des Composés Similaires

Several compounds share structural similarities with our target compound, such as:

Sulfonamides: : Known for their antibiotic properties, but the inclusion of the imidazole and thioether groups in our compound enhances its versatility.

Benzimidazoles: : While benzimidazoles are well-known in medicinal chemistry, our compound's trifluoromethyl and thioether groups provide unique interactions and properties.

Unique Attributes

The combination of a trifluoromethyl group with an imidazole core and sulfonyl substituent is relatively rare, providing unique steric and electronic properties that are highly valuable in drug design and material science.

Activité Biologique

The compound (4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex heterocyclic organic molecule featuring multiple functional groups. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (4-piperidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone . It combines sulfonyl, benzyl, and thioether moieties, contributing to its diverse biological behavior. The structural formula is represented as follows:

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as a Janus Kinase (JAK) inhibitor , which plays a critical role in the signaling pathways of several cytokines involved in inflammation and immune responses .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cells.

Antimicrobial Activity

The compound's thioether linkage has been associated with antimicrobial properties. Studies on related compounds have demonstrated their effectiveness against various bacterial strains, suggesting a potential for this compound to exhibit similar activity.

Antimalarial Activity

A recent study highlighted the antiplasmodial effects of related imidazole derivatives. These compounds showed promising IC50 values against Plasmodium falciparum, indicating that the target compound may also possess antimalarial properties .

Case Studies and Research Findings

| Study | Biological Activity | IC50 Value |

|---|---|---|

| Antitumor activity | < 1 µg/mL | |

| Antimalarial activity | 0.16 µM | |

| Antimicrobial effects | Varies by strain |

Detailed Research Findings

- Antitumor Efficacy : In vitro studies demonstrated that compounds with similar sulfonamide structures exhibited cytotoxicity against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Compounds related to the target structure were tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations that suggest potential for development into therapeutic agents.

- Antimalarial Potential : The mechanism of action for antimalarial activity was explored through assays measuring inhibition of Plasmodium growth. The target compound's structural components suggest it could interfere with critical metabolic pathways within the parasite .

Propriétés

IUPAC Name |

(4-piperidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O3S2/c24-23(25,26)19-6-4-5-17(15-19)16-33-22-27-11-14-29(22)21(30)18-7-9-20(10-8-18)34(31,32)28-12-2-1-3-13-28/h4-10,15H,1-3,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFZLUBVQLNSDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.